Bienvenue dans la boutique en ligne BenchChem!

Metixene

Muscarinic Receptor Pharmacology Antiparkinsonian Agents Receptor Binding Assay

Metixene is a non-selective tertiary amine antimuscarinic (IC₅₀ 55 nM) providing a mid-range benchmark for muscarinic receptor binding studies. Unlike biperiden (M1-selective) or atropine, Metixene exhibits uniform binding across muscarinic subtypes, making it the ideal negative control for M1 selectivity assays. Its ancillary H₁ antihistaminic activity enables unique experimental models investigating cholinergic-histaminergic crosstalk. As a discontinued antiparkinsonian agent, it serves as a critical historical comparator in meta-analyses. Select Metixene when your research demands a validated, non-selective muscarinic reference compound with defined pharmacological boundaries.

Molecular Formula C20H23NS
Molecular Weight 309.5 g/mol
CAS No. 4969-02-2
Cat. No. B1676503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetixene
CAS4969-02-2
Synonyms1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride
methixene
methixene hydrochloride
methixene hydrochloride, monohydrate
metixene
Tremarit
Molecular FormulaC20H23NS
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24
InChIInChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3
InChIKeyMJFJKKXQDNNUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble as HCl salt
1.02e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metixene (CAS 4969-02-2) – Antimuscarinic Antiparkinsonian Agent: Chemical and Pharmacological Baseline for Scientific Procurement


Metixene (methixene, CAS 4969-02-2) is a synthetic small-molecule thioxanthene derivative classified as a tertiary amine antimuscarinic agent [1]. It is approved as an antiparkinsonian drug for the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, acting via competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum [1][2]. Metixene has been discontinued in many markets but remains available for research applications as a reference compound in muscarinic receptor pharmacology [1].

Why Metixene Cannot Be Casually Substituted with Other Anticholinergic Antiparkinsonian Agents


Although Metixene belongs to the same therapeutic class as benztropine, trihexyphenidyl, biperiden, and procyclidine—all tertiary amine antimuscarinics used for parkinsonism—these compounds exhibit significantly divergent pharmacological profiles [1]. Critical differences in muscarinic receptor subtype selectivity, central versus peripheral binding affinity, and ancillary activities (e.g., antihistaminic effects) preclude simple therapeutic or experimental interchange [1][2]. For example, biperiden demonstrates high M1 selectivity, while Metixene is nonselective across muscarinic subtypes [2]. Substitution without understanding these quantitative distinctions compromises research reproducibility and clinical comparability. The following sections provide direct comparative data necessary for informed selection.

Metixene Quantitative Differentiation Evidence: Comparator Data for Scientific and Procurement Decisions


Comparative Brain Muscarinic Receptor Affinity: Metixene Versus Atropine and In-Class Agents

Metixene demonstrates intermediate affinity for rat brain cortical muscarinic receptors compared to other anticholinergic antiparkinsonian agents. In a direct comparative study using [³H]quinuclidinyl benzilate (QNB) binding, Metixene exhibited an IC₅₀ of 0.055 μM (55 nM), which is 4-fold more potent than atropine (IC₅₀ = 0.22 μM) but 6.5-fold less potent than biperiden (IC₅₀ = 0.0084 μM) [1].

Muscarinic Receptor Pharmacology Antiparkinsonian Agents Receptor Binding Assay

Muscarinic Receptor Subtype Selectivity: Metixene's Nonselective Profile Versus M1-Selective Biperiden

In radioligand binding studies across multiple rat tissues, Metixene (methixene) demonstrated a completely nonselective muscarinic receptor binding profile, contrasting sharply with the highly M1-selective antagonist biperiden [1]. This lack of subtype selectivity has functional consequences: clinical sinus arrhythmia measurements showed that the extent of parasympathetic suppression correlated inversely with the degree of M1 selectivity of the anticholinergic drug used [1].

Receptor Selectivity M1/M2 Subtypes Anticholinergic Pharmacology

Ancillary Antihistaminic and Antispasmodic Activity of Metixene

Metixene possesses ancillary antihistaminic (H₁ antagonist) and direct antispasmodic properties that are not uniformly present across all antiparkinsonian antimuscarinics [1][2]. While atropine shares similar antimuscarinic activity, the antihistaminic component is a differentiating feature with potential implications for experimental models where histamine pathways are relevant [1].

Antihistaminic Antispasmodic Off-target Activity

Tissue-Specific Binding Divergence: Limited Data for Metixene Versus Biperiden's Peripheral Sparing

In the same 1988 study, biperiden and pirenzepine demonstrated 5- to 10-fold lower affinity for peripheral tissues (heart and lung) compared to brain, suggesting a favorable central/peripheral selectivity ratio [1]. Metixene's tissue-specific binding profile was not fully characterized in this study due to its nonselective nature, but the steep, parallel inhibition curves (Hill coefficients near unity) indicate it binds uniformly across all tested tissues [1].

Tissue Selectivity Brain/Periphery Ratio Anticholinergic Side Effects

Human Pharmacokinetic Data Availability: Metixene Versus In-Class Agents

Despite its clinical history, peer-reviewed human pharmacokinetic data for Metixene are extremely limited. No published studies report comprehensive parameters such as volume of distribution, protein binding, half-life, or clearance [1][2]. Basic information indicates oral absorption from the GI tract (extent unknown), hepatic metabolism via sulfoxidation and N-demethylation, and urinary excretion [2]. In contrast, agents like trihexyphenidyl and biperiden have more extensively characterized human PK profiles.

Pharmacokinetics Bioavailability Metabolism

Optimal Research and Procurement Scenarios for Metixene Based on Quantitative Differentiation


Non-Selective Muscarinic Antagonist Reference Standard

Metixene is suitable as a non-selective muscarinic antagonist control in receptor binding studies where a compound with intermediate affinity and no subtype preference is required [1]. Its IC₅₀ of 55 nM provides a mid-range benchmark against stronger (biperiden, 8.4 nM) and weaker (atropine, 220 nM) antimuscarinics [1].

Multi-Target Pharmacology Studies Involving Histamine Pathways

Due to its ancillary H₁ antihistaminic activity, Metixene can be utilized in experimental models investigating the interplay between cholinergic and histaminergic neurotransmission, a feature not shared by pure antimuscarinics like atropine [2].

Historical Comparator in Parkinson's Disease Research

As a discontinued antiparkinsonian agent with a documented, albeit limited, clinical history, Metixene serves as a historical comparator compound for meta-analyses, systematic reviews, and studies examining the evolution of anticholinergic therapy for movement disorders [3].

Negative Control for M1-Selectivity Assays

Metixene's completely nonselective profile makes it an appropriate negative control in assays designed to detect or quantify M1 receptor selectivity. When biperiden shows robust M1 selectivity, Metixene's uniform binding confirms assay validity for detecting subtype preference [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metixene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.